molecular formula C16H11NOS B1212806 benzenecarbothioic acid S-(5-quinolinyl) ester

benzenecarbothioic acid S-(5-quinolinyl) ester

Cat. No. B1212806
M. Wt: 265.3 g/mol
InChI Key: KYHBLDMJXVGVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarbothioic acid S-(5-quinolinyl) ester is a member of quinolines.

Scientific Research Applications

Metabolism and Bioanalytical Chemistry

  • Metabolism in Synthetic Cannabinoids: Benzenecarbothioic acid S-(5-quinolinyl) ester is structurally related to synthetic cannabinoids like PB-22 and 5F-PB-22, which feature a quinoline substructure and an ester bond linkage. Studies have focused on understanding their metabolism in human hepatocytes, revealing complex metabolic pathways including ester hydrolysis and oxidation processes (Wohlfarth et al., 2014).

Chemistry of Reactive Intermediates

  • Reactions of Quinol Esters: Research on compounds like quinol esters, which are chemically related to benzenecarbothioic acid S-(5-quinolinyl) ester, has explored their potential as precursors to reactive intermediates such as oxenium ions. These studies highlight diverse reactions but suggest that oxenium ions are not typically generated from these compounds (Novak et al., 2007).

Antimicrobial Activity of Quinoline Derivatives

  • Quinoline Derivatives with Antimicrobial Properties: Investigations into quinoline derivatives, structurally related to benzenecarbothioic acid S-(5-quinolinyl) ester, have been conducted to evaluate their antimicrobial properties. The creation of various quinoline-based compounds has shown promising activity against a range of microorganisms (Özyanik et al., 2012).

Metallation and Synthesis of Heterocyclic Quinones

  • Heterocyclic Quinone Synthesis: Research has explored the metallation of compounds like 2-(3-quinolylcarbonyl)benzoic acid, closely related to benzenecarbothioic acid S-(5-quinolinyl) ester, for synthesizing biologically active aza-anthraquinones and other heterocyclic quinones (Rebstock et al., 2004).

Acetylcholinesterase Inhibition

  • Carbamic Acid Quinolin-6-yl Esters as Inhibitors: The development of carbamic acid esters of quinolin-6-ol as novel inhibitors of acetylcholinesterase indicates the therapeutic potential of compounds structurally related to benzenecarbothioic acid S-(5-quinolinyl) ester (Decker, 2007).

Benzylation Reactions

  • O-Benzylation of Carboxylic Acids: Studies on the O-benzylation of carboxylic acids using benzyloxy reagents highlight reaction pathways and mechanisms that may be relevant to the chemical behavior of benzenecarbothioic acid S-(5-quinolinyl) ester derivatives (Yamada et al., 2015).

Biocatalytic Synthesis

  • Biocatalytic Synthesis of Heterocycles: Innovative biocatalytic methods for synthesizing small libraries of heterocycles such as quinoxalinones and benzoxazin-ones, using reactions that might be applicable to benzenecarbothioic acid S-(5-quinolinyl) ester, have been developed. These reactions are noted for their environmentally friendly approach (Petronijević et al., 2017).

Cyclopolymerization and Materials Science

  • Ruthenium Alkylidene Triggered Cyclopolymerization: Research in materials science has utilized compounds similar to benzenecarbothioic acid S-(5-quinolinyl) ester for the synthesis of novel polymers through ruthenium-based cyclopolymerization processes (Mayershofer et al., 2006).

properties

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

S-quinolin-5-yl benzenecarbothioate

InChI

InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h1-11H

InChI Key

KYHBLDMJXVGVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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